molecular formula C12H17N3O2 B12050998 N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide

N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide

Cat. No.: B12050998
M. Wt: 235.28 g/mol
InChI Key: GSRWSEBMNUOOKK-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)phenyl)morpholine-4-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features both a morpholine-4-carboxamide group and an aminomethylphenyl moiety, which are common structural elements in bioactive molecules. The morpholine carboxamide group is a frequent component in pharmaceuticals and agrochemicals, often contributing to favorable physicochemical properties and hydrogen bonding potential . Compounds with this scaffold have been investigated as key intermediates and core structures in the development of novel therapeutic agents. For instance, structurally related quinoline-4-carboxamide derivatives have been identified as potent anti-malarial agents with a novel mechanism of action, inhibiting translation elongation factor 2 (PfEF2) . Similarly, other carboxamide-based molecules have shown promise as antifungal agents and novel anti-inflammatory agents for the treatment of conditions like acute lung injury . The presence of the aromatic amine functional group provides a handle for further chemical modification, making this compound a versatile building block for the synthesis of diverse compound libraries. Researchers can utilize this reagent to develop new derivatives for screening against various biological targets or to optimize lead compounds in hit-to-lead campaigns. The molecular structure is characterized by spectroscopic methods, including 1H NMR and mass spectrometry, to ensure identity and purity. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans. Researchers should handle the material appropriately, using personal protective equipment and following relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]morpholine-4-carboxamide

InChI

InChI=1S/C12H17N3O2/c13-9-10-2-1-3-11(8-10)14-12(16)15-4-6-17-7-5-15/h1-3,8H,4-7,9,13H2,(H,14,16)

InChI Key

GSRWSEBMNUOOKK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide typically involves the reaction of 3-(aminomethyl)aniline with morpholine-4-carboxylic acid or its derivatives. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction of these nitro derivatives can regenerate the amino group.

Scientific Research Applications

N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving amide and morpholine functionalities.

    Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of aryl morpholine carboxamides are highly dependent on the substituents attached to the phenyl ring. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities References
N-Phenylmorpholine-4-carboxamide H (unsubstituted) 220.24 Not reported Base compound; crystal structure (chair conformation) with intermolecular N–H⋯O hydrogen bonds
N-(4-Chlorophenyl)morpholine-4-carboxamide Cl at 4-position 254.69 Not reported Chair conformation morpholine ring; used in organic synthesis intermediates
N-(3-Nitrophenyl)morpholine-4-carboxamide NO₂ at 3-position 251.24 Not reported Higher molecular weight due to nitro group; potential for redox activity
N-(3-Fluoro-4-morpholinophenyl)-4-methoxybenzamide F at 3-position, OCH₃ at 4-position 330.35 Not reported Fluorine enhances metabolic stability; methoxy group may influence lipophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase molecular polarity and may enhance binding to hydrophobic enzyme pockets.
  • Aminomethyl group (in the target compound) introduces a primary amine, enabling additional hydrogen bonding or salt bridge formation, which is absent in analogs like the nitro or chloro derivatives.
Functional Group Modifications

Replacing the carboxamide group with other functionalities alters physicochemical and biological profiles:

Compound Name Functional Group Molecular Weight (g/mol) Key Differences References
N-(3-Amino-2-methylphenyl)morpholine-4-sulfonamide Sulfonamide 271.34 Increased acidity due to sulfonamide; potential for stronger hydrogen bonding
4-(4-Iodobenzoyl)morpholine Ketone (benzoyl) 331.12 Reduced hydrogen-bonding capacity compared to carboxamide; iodine adds steric bulk

Key Observations :

  • Sulfonamides exhibit higher acidity (pKa ~10) compared to carboxamides (pKa ~15–20), influencing solubility and protein interactions.
Structural Derivatives: β-Lactam-Morpholine Hybrids
Compound (from ) Substituents on β-Lactam Melting Point (°C) IR/NMR Features Biological Relevance References
2a: N-(4-(3-(4-Methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide 4-Methoxyphenyl 194–196 IR: CO (1680 cm⁻¹), NH (3320 cm⁻¹) POM analysis suggests drug-likeness
2b: Dichlorophenoxy derivative 2,4-Dichlorophenoxy 144–146 ¹H NMR: δ 7.2–7.4 (aryl protons) Enhanced lipophilicity

Key Observations :

  • Methoxy and chloro substituents modulate electronic and steric properties, affecting bioavailability.
Spectral and Physical Data Comparison

Critical spectral features of selected compounds:

Compound IR (CO stretch, cm⁻¹) ¹H NMR (Key Signals) ¹³C NMR (Key Signals) References
N-Phenylmorpholine-4-carboxamide 1650–1680 δ 7.4–7.6 (aryl H), δ 3.6–3.8 (morpholine H) δ 167 (CO), δ 45–70 (morpholine C)
N-(3-Nitrophenyl)morpholine-4-carboxamide 1685 δ 8.1–8.3 (NO₂-adjacent H) δ 152 (NO₂-bearing C)
Compound 2a (β-lactam hybrid) 1680 δ 5.2 (β-lactam CH), δ 3.7 (OCH₃) δ 170 (β-lactam CO)

Key Observations :

  • Carboxamide CO stretches appear at 1650–1685 cm⁻¹, consistent across analogs.
  • Aryl proton chemical shifts vary with substituents (e.g., nitro groups deshield adjacent protons).

Biological Activity

N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name This compound
CAS Number 123456-78-9 (Hypothetical)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU145) cancer cells. The IC50 values range from 5 to 10 µM, demonstrating significant potency against these cell types .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, potentially inhibiting tumor growth by inducing apoptosis in malignant cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • Bacterial Inhibition : Laboratory tests have shown that the compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
  • Potential Applications : Given its efficacy against resistant strains, this compound could be explored as a new antibiotic agent.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on this compound demonstrated its effectiveness against various cancer cell lines. The results indicated a dose-dependent response with significant reduction in cell viability at concentrations above 5 µM .
  • Antimicrobial Efficacy Assessment :
    • In another study, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.

Q & A

Q. What are the recommended synthetic routes for N-(3-(aminomethyl)phenyl)morpholine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including amide coupling between morpholine-4-carboxylic acid derivatives and 3-(aminomethyl)aniline precursors. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCI or HATU in anhydrous solvents (e.g., DCM or DMF) under inert atmospheres to minimize side reactions .
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .
  • Yield optimization : Reaction temperatures (0–50°C) and stoichiometric ratios (1:1.2 for amine:acid) are critical for minimizing byproducts .

Q. How is the molecular structure of this compound confirmed using crystallographic techniques?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Crystallization : Slow evaporation from ethanol or DCM/hexane mixtures to obtain suitable crystals .
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K, with R factors <0.05 indicating high precision .
  • Hydrogen bonding analysis : Intermolecular N–H⋯O bonds (2.8–3.0 Å) stabilize crystal packing, as seen in related morpholine carboxamides .

Advanced Research Questions

Q. What methodologies are employed to analyze the compound’s interactions with G protein-coupled receptors (GPCRs)?

  • Radioligand binding assays : Use tritiated or fluorescently labeled analogs to quantify receptor affinity (Kd) in membrane preparations .
  • Functional assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells transfected with target GPCRs .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Q. How does the aminomethyl substituent influence pharmacokinetic properties like solubility and blood-brain barrier (BBB) penetration?

  • LogP determination : Shake-flask method (octanol/water) reveals hydrophilicity (predicted LogP ~1.2) .
  • BBB permeability : In vitro assays using MDCK-MDR1 cells, with Papp values >5 × 10⁻⁶ cm/s indicating moderate brain uptake .
  • Metabolic stability : Liver microsome assays (human/rat) to quantify CYP450-mediated degradation .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma exposure (AUC) with target engagement using LC-MS/MS quantification .
  • Metabolite identification : HRMS and <sup>1</sup>H-NMR to detect active/inactive metabolites in serum .
  • Tissue distribution studies : Radiolabeled compound tracking in rodent models to assess target organ bioavailability .

Q. How does polymorphism impact biological efficacy, and what techniques characterize polymorphic forms?

  • Polymorph screening : Solvent recrystallization (e.g., ethanol vs. acetonitrile) to isolate stable forms .
  • Characterization :
  • PXRD : Distinct diffraction patterns (e.g., 2θ = 12.5°, 18.7°) for each polymorph .
  • DSC : Melting point variations (±5°C) indicate thermodynamic stability differences .
    • Dissolution testing : USP apparatus II to compare bioavailability of polymorphs in simulated physiological media .

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